1-[4-(2-bromophenoxy)butyl]pyrrolidine
Description
1-[4-(2-Bromophenoxy)butyl]pyrrolidine is a brominated pyrrolidine derivative characterized by a pyrrolidine ring connected to a butyl chain terminating in a 2-bromophenoxy group.
Properties
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBQUPVIVFHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-bromophenoxy)butyl]pyrrolidine typically involves the reaction of 2-bromophenol with 1,4-dibromobutane to form 4-(2-bromophenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-bromophenoxy)butyl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.
Scientific Research Applications
1-[4-(2-bromophenoxy)butyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological targets.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(2-bromophenoxy)butyl]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The bromophenoxy group can participate in various binding interactions, while the pyrrolidine ring may enhance the compound’s affinity for specific targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Features :
- Pyrrolidine Ring : A five-membered amine ring that enhances conformational flexibility and hydrogen-bonding capacity.
- Butyl Chain : A four-carbon linker that balances solubility and membrane permeability.
- 2-Bromophenoxy Group: The bromine atom at the ortho position on the phenol ring provides steric bulk and electronic effects, influencing receptor binding and metabolic stability.
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 1-[4-(2-bromophenoxy)butyl]pyrrolidine with analogous compounds, focusing on structural variations, biological activities, and applications.
Table 1: Structural and Functional Comparison
Research Findings and Mechanistic Insights
Substituent Effects
- Halogen Position : Ortho-bromine enhances receptor affinity but reduces solubility, while para-substituents (e.g., chlorine) improve target specificity .
- Chain Length : Longer chains (butyl > propyl > ethyl) increase lipophilicity and bioavailability but may reduce metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
